molecular formula C52H97NO18S B1671067 Erythromycin estolate CAS No. 3521-62-8

Erythromycin estolate

Cat. No. B1671067
CAS RN: 3521-62-8
M. Wt: 1056.4 g/mol
InChI Key: AWMFUEJKWXESNL-JZBHMOKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin estolate is an aminoglycoside sulfate salt and an erythromycin derivative . It is the lauryl sulfate ester of propionyl erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity . It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome, preventing bacterial protein synthesis .


Synthesis Analysis

Erythromycin is a therapeutical compound belonging to the class of macrolide antibiotics, originally discovered by McGuire et al. in 1952 . It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea, formerly classified as Streptomyces erythraeus .


Molecular Structure Analysis

The molecular formula of Erythromycin estolate is C52H97NO18S . The molecular weight is 1056.39 . The percent composition is C 59.12%, H 9.26%, N 1.33%, O 27.26%, S 3.04% .


Chemical Reactions Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . To overcome these disadvantages, a large variety of Erythromycin formulations, including nanoparticles, have emerged .


Physical And Chemical Properties Analysis

Erythromycin estolate has a role as an enzyme inhibitor . It contains an erythromycin A 2’-propanoate . It is the lauryl sulfate ester of propionyl erythromycin .

Scientific Research Applications

1. Treatment of Infections

  • Use in Syphilis Therapy : Erythromycin is frequently used for treating syphilis, especially in patients allergic to penicillin. However, its effectiveness during pregnancy is not well-established. A case study noted the successful treatment of a mother with erythromycin estolate but the subsequent birth of an infant who died of congenital syphilis, suggesting a need for further evaluation in such cases (South et al., 1964).

2. Antibiotic Therapy

  • Erythromycin in Respiratory and Other Infections : Erythromycin has been found effective in treating various infections, including respiratory tract infections, otitis media, sinusitis, skin infections, osteomyelitis, and infections caused by Mycoplasma spp. and Chlamydia (Lacey, 1977).

3. Pharmacological Properties

  • Comparison with Other Erythromycin Forms : The balance between the hepatotoxicity of erythromycin estolate and its better absorption compared to other erythromycin forms has been a topic of study, highlighting the challenges in evaluating its pharmacological properties (Pumphrey, 1973).

4. Toxicology Studies

  • Erythromycin Estolate-Induced Liver Injury : A study integrated toxicology, transcriptomics, and metabonomics approaches to understand the mechanisms behind erythromycin estolate-induced liver injury in rats. It highlighted the induction of ABC transporters pathway as an adaptive mechanism in cholestasis caused by erythromycin estolate (Lu et al., 2014).

5. Antiviral Properties

  • Erythromycin Estolate Against Zika Virus : Erythromycin estolate has shown potential in inhibiting Zika virus entry by disrupting the viral membrane, suggesting its use as a possible treatment for Zika virus infection (Wang et al., 2019).

6. Microbiological Aspects

  • Broad Spectrum Activity : Erythromycin remains active against a wide range of bacteria, including Gram-positive and Gram-negative aerobic, facultative, and anaerobic bacteria, as well as Mycoplasma, treponemes, and Chlamydia. Its activity is due to its binding to ribosomes, inhibiting protein synthesis (Preston, 1986).

7. Comparative Studies

  • Comparison with Amoxicillin for Acute Otitis Media : A study compared the efficacy and safety of erythromycin estolate and amoxicillin in children with acute otitis media. Both drugs showed equivalent clinical outcomes, suggesting erythromycin estolate as a viable alternative (Scholz et al., 1998).

Safety And Hazards

Erythromycin estolate is very toxic if swallowed . It is irritating to skin and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Erythromycin has traditionally been used for various respiratory infections, prophylaxis of neonatal conjunctivitis, and chlamydia . It is also FDA-approved for treating skin infections, intestinal amebiasis, rheumatic fever, prophylaxis, syphilis, and pelvic inflammatory disease (PID) . If mixed with tretinoin cream or benzoyl peroxide, it is effective for treating acne . During pregnancy, clinicians can use it to prevent Group B streptococcal infection in the newborn . Erythromycin is also used off-label for treating gastroparesis, also known as delayed gastric emptying .

properties

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMFUEJKWXESNL-JZBHMOKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H97NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037224
Record name Erythromycin estolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1056.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin estolate

CAS RN

3521-62-8
Record name Erythromycin estolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3521-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin estolate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN ESTOLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin estolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin, 2'-propanoate, dodecyl sulfate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN ESTOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRJ2P631HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin estolate
Reactant of Route 2
Reactant of Route 2
Erythromycin estolate
Reactant of Route 3
Reactant of Route 3
Erythromycin estolate
Reactant of Route 4
Erythromycin estolate
Reactant of Route 5
Erythromycin estolate
Reactant of Route 6
Erythromycin estolate

Citations

For This Compound
4,120
Citations
T Cachet, M Delrue, J Paesen, R Busson… - … of pharmaceutical and …, 1992 - Elsevier
… method for the assay of erythromycin estolate [2, 3]. After … Bulk samples of erythromycin estolate were a gift from Prof. H… Specialties containing erythromycin estolate were obtained …
Number of citations: 23 www.sciencedirect.com
JM Mann - Analytical Profiles of Drug Substances, 1972 - Elsevier
Publisher Summary This chapter describes the physical properties and synthesis of erythromycin estolate. The infrared spectrum of erythromycin estolate is the most commonly …
Number of citations: 3 www.sciencedirect.com
RH Meade III - American journal of hospital pharmacy, 1979 - academic.oup.com
… Cho lestatic hepatitis may occur after oral or injectable use of erythromycin estolate. … Erythromycin estolate in adults carries the risk of hepatotoxicity but is recommended for …
Number of citations: 19 academic.oup.com
RS Griffith, HR Black - Pediatric Clinics of North America, 1961 - Elsevier
… Erythromycin estolate is the generic name given to designate the lauryl sulfate salt of propionyl erythromycin. Erythromycin estolate … The pKa of erythromycin estolate (6.9), as compared …
Number of citations: 15 www.sciencedirect.com
L Pari, P Murugan - Pharmacological research, 2004 - Elsevier
… significantly prevented the occurrence of erythromycin estolate-induced liver damage. … erythromycin estolate were very much reduced in rats treated with THC and erythromycin estolate. …
Number of citations: 183 www.sciencedirect.com
WH Inman, NS Rawson - Br Med J (Clin Res Ed), 1983 - bmj.com
… All but one of the patients had been treated with erythromycin estolate. Since this product … Recently we have used this technique to test the hypothesis that erythromycin estolate may …
Number of citations: 60 www.bmj.com
WM McCormack, H George, A Donner… - Antimicrobial Agents …, 1977 - Am Soc Microbiol
… We chose erythromycin estolate because it is the form that is best absorbed (5). We were, of course, aware that erythromycin estolate had been associated with hepatic toxicity. A de…
Number of citations: 126 journals.asm.org
C Stubbs, I Kanfer - Journal of pharmaceutical sciences, 1989 - Elsevier
… and disposition of erythromycin estolate in humans was … who each received a single erythromycin estolate tablet on three … the absorption and disposition of erythromycin estolate are of …
Number of citations: 2 www.sciencedirect.com
AR DiSanto, KY Tserng, DJ Chodos, KA DeSante… - 1980 - deepblue.lib.umich.edu
Erythromycin estolate, the lauryl sulfate salt of erythromycin 2… 20 years ago, erythromycin estolate became widely popular. … of 250 mg erythromycin estolate resulted in levels almost four …
Number of citations: 14 deepblue.lib.umich.edu
S Shafia, P Chandluri, R Ganpisetti… - World J Phram Med …, 2016 - researchgate.net
… Erythromycin estolate has been associated with reversible hepatotoxicity in pregnant women in the form of elevated serum glutamic-oxalo acetic transaminase and is not recommended …
Number of citations: 8 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.